molecular formula C18H18N6O2S2 B13355732 2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

Cat. No.: B13355732
M. Wt: 414.5 g/mol
InChI Key: DUOCEVLVRYHPCC-UHFFFAOYSA-N
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Description

2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline is a complex heterocyclic compound that features a quinoline core fused with a triazolo-thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. This is followed by the formation of the triazolo-thiadiazole ring system through cyclization reactions. Common reagents used in these reactions include thionyl chloride, dichloroethane, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or triazolo-thiadiazole rings .

Scientific Research Applications

2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-thiadiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline apart is its unique combination of a quinoline core with a triazolo-thiadiazole ring. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H18N6O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H18N6O2S2/c1-28(25,26)23-10-8-13(9-11-23)16-20-21-18-24(16)22-17(27-18)15-7-6-12-4-2-3-5-14(12)19-15/h2-7,13H,8-11H2,1H3

InChI Key

DUOCEVLVRYHPCC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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